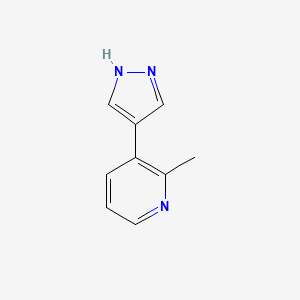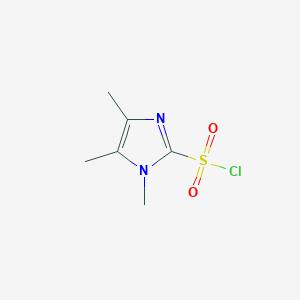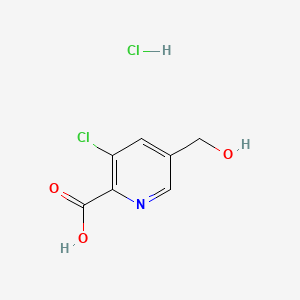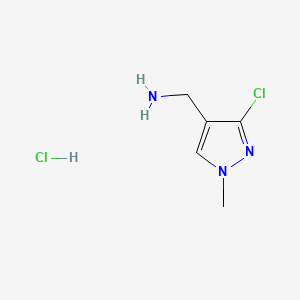
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the Cross Dehydrogenative Coupling (CDC) of aldehydes with N-hydroxyimides by visible light photoredox catalysis . The general procedure involves:
- An oven-dried test tube equipped with a stir bar is charged with [Ru(bpy)3]Cl2·6H2O (2 mol%) and N-hydroxyimide (0.2 mmol).
- The tube is sealed with a Teflon screw cap, before aldehyde (0.4 mmol) and dry CH3CN (2 mL) are added to it.
- The orange reaction mixture is irradiated at room temperature with an 18 W blue LED bulb at a distance of approximately 8 cm for a specific time.
- After the reaction is complete, the solution is concentrated, and the residue is purified by silica gel flash chromatography to afford the corresponding products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, it has been identified as a dual cholinesterase and beta-secretase inhibitor, which makes it a potential candidate for the treatment of Alzheimer’s disease . The compound exerts its effects by inhibiting the activity of these enzymes, thereby reducing the breakdown of acetylcholine and amyloid-beta peptides.
類似化合物との比較
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl benzoate: Similar structure but lacks the methyl group on the benzoate ring.
1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate: Contains a methoxy group instead of a methyl group on the benzoate ring.
Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate: A related compound with a different ester group.
特性
分子式 |
C16H11NO4 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3 |
InChIキー |
PQYOFAMZQLJULV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)

![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)




